(4-Bromo-2-iodophenyl)methanamine

Beschreibung

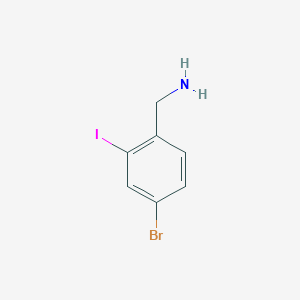

(4-Bromo-2-iodophenyl)methanamine is a halogen-substituted aromatic amine with the molecular formula C₇H₇BrIN. Its structure features a bromine atom at the para position (C4) and an iodine atom at the ortho position (C2) on the benzene ring, attached to a methanamine group. The iodine and bromine substituents contribute to its electronic and steric properties, influencing reactivity and interactions with biological targets .

Eigenschaften

Molekularformel |

C7H7BrIN |

|---|---|

Molekulargewicht |

311.95 g/mol |

IUPAC-Name |

(4-bromo-2-iodophenyl)methanamine |

InChI |

InChI=1S/C7H7BrIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 |

InChI-Schlüssel |

BEFYWAIXVCCZAY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)I)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-iodophenyl)methanamine typically involves the halogenation of aniline derivatives. One common method is the reaction of 4-bromoaniline with iodine under controlled conditions to yield 4-bromo-2-iodoaniline

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-2-iodophenyl)methanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The presence of halogens on the benzene ring makes it susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanamine group.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

(4-Bromo-2-iodophenyl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of (4-Bromo-2-iodophenyl)methanamine involves its interaction with various molecular targets. The presence of halogens can influence its reactivity and binding affinity to biological molecules. The methanamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Specific pathways and targets depend on the derivative being studied and its intended application .

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution Patterns

The presence of both bromine and iodine distinguishes this compound from analogs with single or different halogen substitutions. For example:

| Compound Name | Halogen Substitution | Key Properties | Biological Activity | Reference |

|---|---|---|---|---|

| (4-Bromo-2-chlorophenyl)methanamine | Br (C4), Cl (C2) | Enhanced reactivity due to chlorine’s electronegativity | Antibacterial activity observed | |

| (5-Bromo-2-iodophenyl)methanamine | Br (C5), I (C2) | Positional isomer; altered electronic effects | Potential as a synthetic building block | |

| (1-(4-Iodophenyl)cyclobutyl)methanamine | I (C4), cyclobutyl | Iodine’s large atomic radius enhances receptor binding | Explored in cancer drug discovery | |

| (4-Iodo-3-methylphenyl)methylamine | I (C4), CH₃ (C3) | Methyl group increases steric bulk; iodine improves lipophilicity | Higher cytotoxicity vs. Br/Cl/F analogs |

Key Observations :

- Iodine vs. Smaller Halogens : Iodine’s larger atomic radius and polarizability enhance hydrophobic interactions in biological systems compared to bromine, chlorine, or fluorine. suggests iodine’s "higher electronegativity" compared to other halogens, though this contradicts the general trend (electronegativity: F > Cl > Br > I). This discrepancy may reflect context-specific electronic effects in the compound’s aromatic system .

- Substituent Positioning : The para-bromo and ortho-iodo arrangement in this compound creates distinct electronic effects. For instance, in (4-Bromo-2-fluoro-6-methylphenyl)methanamine, fluorine’s strong electronegativity at C2 reduces electron density on the ring, while methyl groups at C6 enhance steric hindrance .

Functional Group Modifications

The methanamine group’s interactions are influenced by adjacent substituents:

| Compound Name | Functional Groups | Key Differences | Applications | Reference |

|---|---|---|---|---|

| This compound | -NH₂, Br (C4), I (C2) | Dual halogens enhance electrophilicity | Pharmaceutical intermediate | Inferred |

| (4-Bromo-2-methoxyphenyl)methylamine | -OCH₃, Br (C4) | Methoxy group improves solubility | Enzyme inhibition studies | |

| (4-Bromo-2,6-dimethylphenyl)methanamine | CH₃ (C2, C6), Br (C4) | Methyl groups increase steric shielding | Analgesic research | |

| (4-Bromothiophen-2-yl)methylamine | Thiophene ring, Br (C4) | Sulfur atom alters electronic properties | Antimicrobial agent development |

Key Observations :

- Methanamine vs. Methylamine : The primary amine group in this compound allows for hydrogen bonding, which is absent in derivatives like (4-Bromo-2-methoxyphenyl)methylamine. This difference impacts solubility and target binding .

- Ring Systems : Thiophene or pyridine rings (e.g., in and ) introduce conjugation effects, altering reactivity compared to purely aromatic benzene systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.